4-methoxy-1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Méthodes De Préparation
The synthesis of 4-methoxy-1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dimethylformamide (DMF) and acetic acid
Major Products: The major products depend on the specific reaction conditions but often include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-methoxy-1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It often acts by inhibiting or activating these targets, leading to a cascade of biochemical events that result in its observed effects . The exact pathways can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazolo[4,3-b]pyridazine derivatives, which share a similar core structure but differ in their substituents . These compounds are unique due to their specific biological activities and chemical properties. Some examples include:
Activité Biologique
The compound 4-methoxy-1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,6-dihydropyridine-3-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridine derivatives, characterized by the presence of a triazole and pyridazine moiety. The molecular formula is C15H18N6O3, and it exhibits various pharmacological properties due to its unique structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazolo-pyridazine derivatives. For instance, compounds with analogous structures have shown significant cytotoxicity against various cancer cell lines. A study indicated that a related compound exhibited IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cells . This suggests that the target compound may also possess similar anticancer properties.
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific kinases such as c-Met. The binding affinity to the ATP-binding site of c-Met is crucial for their activity. For example, a related compound demonstrated an IC50 value of 0.090 μM against c-Met kinase, indicating potent inhibitory activity . This suggests that the target compound may interact with similar pathways.
Antimicrobial Activity
Heterocyclic compounds like triazoles have been documented to exhibit antimicrobial properties. While specific data on the target compound's antimicrobial activity is limited, related compounds have shown effectiveness against a range of pathogens, including bacteria and fungi . This warrants further investigation into the antimicrobial potential of the target compound.
Case Studies
Several studies have evaluated derivatives of dihydropyridine and triazole in various biological assays:
- Cytotoxicity Assays : In vitro assays using MTT demonstrated that certain derivatives exhibited moderate to significant cytotoxicity against cancer cell lines .
- Inhibition Studies : Compounds with similar structures were tested for their ability to inhibit kinase activity, revealing promising results that could be applicable to the target compound .
Table 1: Cytotoxicity and Inhibitory Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 12e | A549 | 1.06 ± 0.16 |
Compound 12e | MCF-7 | 1.23 ± 0.18 |
Compound 12e | HeLa | 2.73 ± 0.33 |
Foretinib | c-Met | 0.019 |
Table 2: Summary of Biological Activities
Activity Type | Related Compounds | Notable Findings |
---|---|---|
Anticancer | Triazolo derivatives | Significant cytotoxicity in various cell lines |
Antimicrobial | Various triazoles | Effective against multiple pathogens |
Kinase Inhibition | Dihydropyridine derivatives | Potent inhibition observed in c-Met |
Propriétés
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3/c1-22-9-12(13(27-2)7-16(22)25)17(26)19-11-5-6-23(8-11)15-4-3-14-20-18-10-24(14)21-15/h3-4,7,9-11H,5-6,8H2,1-2H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCPDIFJNIUHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.